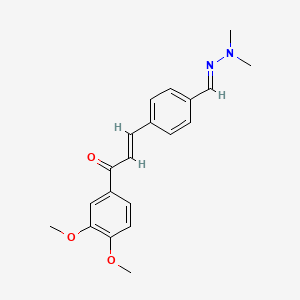

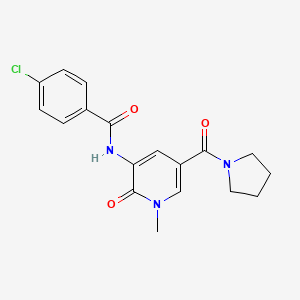

(E)-1-(3,4-dimethoxyphenyl)-3-(4-((E)-(2,2-dimethylhydrazono)methyl)phenyl)prop-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dimethoxy-2-nitrobenzyl bromide is a 4,5-dimethoxy-2-nitrobenzyl derivative . The 4,5-Dimethoxy-2-nitrobenzyl (DMNB) group of this compound is used as a photolabile protecting group in caging technology to develop pro-drugs .

Synthesis Analysis

The synthesis of 1-(bromomethyl)-4,5-dimethoxy-2-nitrobenzene, a compound similar to the one you’re interested in, has been reported using 6-nitroveratraldehyde as the starting reagent .Molecular Structure Analysis

The linear formula of 4,5-Dimethoxy-2-nitrobenzyl bromide is O2NC6H2(OCH3)2CH2Br . Its molecular weight is 276.08 .Chemical Reactions Analysis

4,5-Dimethoxy-2-nitrobenzyl bromide is a suitable reagent used in the synthesis of N-(4,5-dimethoxy-2-nitrobenzyl)vanillylamine, which forms a caged vanilloid . It may also be used in the synthesis of 4-(4′,5′-dimethoxy-2-nitrobenzyloxy)benzaldehyde, a DMNB-caged aldehyde .Physical And Chemical Properties Analysis

The melting point of 4,5-Dimethoxy-2-nitrobenzyl bromide is 131-133 °C (lit.) . Its SMILES string is COc1cc(CBr)c(cc1OC)N+=O .Scientific Research Applications

Mechanistic Insights in Acidolysis of Lignin Model Compounds

Research by Yokoyama (2015) delves into the acidolysis of lignin model compounds, revealing the significance of the γ-hydroxymethyl group presence and confirming a hydride transfer mechanism in the process. This study, although not directly mentioning the specific compound, emphasizes the importance of understanding the chemical interactions and mechanisms of similar complex organic compounds in lignin degradation and potential applications in biofuel production and material science (Yokoyama, 2015).

Mass Spectrometry of Modified Polybrominated Diphenyl Ethers

Hites (2008) reviews the electron impact and electron capture negative ionization mass spectra of polybrominated diphenyl ethers and their methoxylated derivatives. This research is pivotal for understanding the environmental fate and toxicological assessment of these compounds, offering insights into the methodologies that could be applied to study the compound , especially in environmental chemistry and toxicology (Hites, 2008).

Alzheimer's Disease and Amyloid Imaging

Nordberg (2008) reviews progress in developing amyloid imaging ligands, highlighting the significance of these compounds in measuring amyloid in vivo in Alzheimer's disease patients. Such research underscores the potential utility of complex organic molecules, similar in structure to the compound , in developing therapeutic and diagnostic tools for neurodegenerative diseases (Nordberg, 2008).

Synthesis of Polyfunctional Heteroaromatics

Moustafa et al. (2017) discuss the synthesis of novel functionalized heteroaromatic compounds, revealing new rearrangements and correcting structures previously assigned to several molecules. This study highlights the complexity and potential of synthetic chemistry in creating novel compounds for various applications, including pharmaceuticals and materials science (Moustafa et al., 2017).

properties

IUPAC Name |

(E)-1-(3,4-dimethoxyphenyl)-3-[4-[(E)-(dimethylhydrazinylidene)methyl]phenyl]prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-22(2)21-14-16-7-5-15(6-8-16)9-11-18(23)17-10-12-19(24-3)20(13-17)25-4/h5-14H,1-4H3/b11-9+,21-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGTLPLHJYYRYSO-QGEPNLJWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)N=CC1=CC=C(C=C1)C=CC(=O)C2=CC(=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/N=C/C1=CC=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

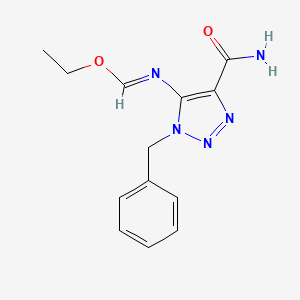

![Ethyl 4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2772829.png)

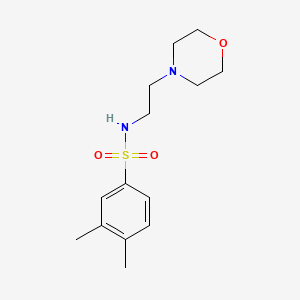

![6-(4-Pyrimidin-4-ylpiperazin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2772833.png)

![4,6-Dimethyl-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)pyridine-3-carbonitrile](/img/structure/B2772843.png)

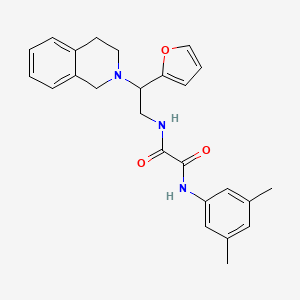

![2-{[5-(4-chlorophenoxymethyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2772844.png)

![5-((E)-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl}methylidene)-2-(methylsulfanyl)-1,3-thiazol-4(5H)-one](/img/structure/B2772845.png)

![3-(3,5-dimethoxybenzyl)-5-methoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2772846.png)

![2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2772848.png)

![N-[(4-tert-butylphenyl)(cyano)methyl]-2-(carbamoylamino)propanamide](/img/structure/B2772850.png)

![N-(3,5-dimethylphenyl)-8-methyl-9-oxo-2-phenyl-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2772851.png)